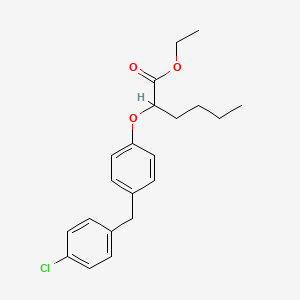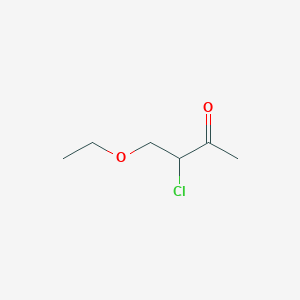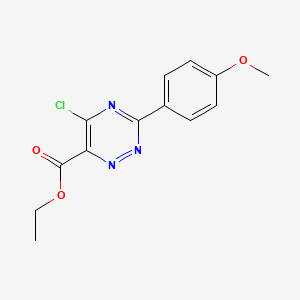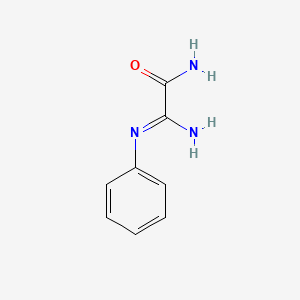
Ethyl (+-)-2-(4-((4-chlorophenyl)methyl)phenoxy)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoic acid moiety linked to an ethyl ester group, with a 4-chlorophenylmethylphenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is typically isolated by distillation and further purified to meet the required specifications.
化学反応の分析
Types of Reactions
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,carboxylic acid.
Reduction: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
作用機序
The mechanism of action of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with cellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
類似化合物との比較
Similar Compounds
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Hexanoic acid,2-(4-((4-bromophenyl)methyl)phenoxy)-,ethyl ester: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
71548-61-3 |
|---|---|
分子式 |
C21H25ClO3 |
分子量 |
360.9 g/mol |
IUPAC名 |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]hexanoate |
InChI |
InChI=1S/C21H25ClO3/c1-3-5-6-20(21(23)24-4-2)25-19-13-9-17(10-14-19)15-16-7-11-18(22)12-8-16/h7-14,20H,3-6,15H2,1-2H3 |
InChIキー |
UXIMOIGIDKQGOV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)


